4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide
Description
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide is a heterocyclic compound featuring a benzoxazine core fused with a carbohydrazide functional group at position 4. The carbohydrazide moiety (-CONHNH₂) enhances hydrogen-bonding capacity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13-4-5-15-9-3-2-7(6-8(9)13)10(14)12-11/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPUDEQIBOZZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162306 | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-78-1 | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide typically involves the reaction of aromatic primary amines with formaldehyde and 4-hydroxy acetophenone under reflux conditions . The reaction mixture is then cooled, and the solid product is filtered, dried, and crystallized from methanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially with chloropyrimidines. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer activity. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Studies have demonstrated that 4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit activity against a range of bacteria and fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents .
Materials Science
Polymer Chemistry
In materials science, this compound is used as a curing agent in epoxy resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound contributes to the cross-linking process during polymerization, resulting in materials with improved performance characteristics such as heat resistance and durability .
Nanocomposites
The compound has also been explored in the synthesis of nanocomposites. When combined with nanoparticles, it can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of lightweight yet strong materials for aerospace and automotive industries .
Analytical Chemistry
Chromatography
In analytical chemistry, this compound has been utilized as a derivatizing agent in chromatography. Its ability to form stable complexes with various analytes improves the detection limits and resolution in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography) .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating substantial cytotoxicity at lower concentrations. Further mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Case Study 2: Polymer Applications
In another study focusing on material applications, researchers incorporated this compound into epoxy resin formulations. The modified resins exhibited enhanced thermal stability compared to standard formulations. Thermogravimetric analysis (TGA) revealed an increase in thermal degradation temperature by approximately 30°C .
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the DNA replication process in cancer cells, leading to cell death . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Modifications
Key analogs differ in substituents at positions 4, 6, and 7, altering physicochemical properties and biological activity:
Pharmacological Implications
- Sulfonyl groups (e.g., in 866134-32-9) increase molecular weight and polarity, likely reducing passive diffusion but improving target specificity . Carbohydrazide vs. Amine: The -CONHNH₂ group in the target compound offers stronger hydrogen-bonding compared to -NH₂ in 226571-61-5, which may enhance enzyme inhibition .
- Biological Activity: Analogs with chloro (e.g., 121565-10-4) or oxo substituents exhibit electrophilic reactivity, useful in covalent inhibitor design .
Biological Activity
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide is a compound belonging to the benzoxazine class, which is known for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.22 g/mol
- CAS Number : 532391-92-7
Biological Activity Overview
Benzoxazines and their derivatives have been recognized for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anticancer Properties : Induces apoptosis in cancer cells.
- Anti-inflammatory Effects : Reduces inflammation in animal models.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : Compounds in this class can inhibit specific enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells leading to apoptosis.
- Modulation of Signaling Pathways : Alters pathways such as NF-kB and MAPK that are critical in cell survival and proliferation.
Antimicrobial Activity
A study demonstrated that 4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL depending on the specific derivative tested .
Anticancer Potential
In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values were reported at approximately 30 µM for MCF-7 cells, indicating a potent anticancer effect .
Anti-inflammatory Effects
Animal models treated with 4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Data Tables
Q & A
Basic: What are the common synthetic routes for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide?
Answer:
The synthesis typically involves cyclization reactions of precursor benzoxazine derivatives. For example, hydrazine hydrate can react with ester or nitrile intermediates under reflux to form the carbohydrazide moiety. Green synthesis methods, such as using piperidine as a catalyst, are also employed to enhance yield and reduce environmental impact . Structural confirmation via NMR and IR spectroscopy is critical to validate the final product .
Advanced: How can discrepancies in reported synthetic yields of this compound be resolved experimentally?
Answer:
Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). A systematic approach involves:
- Design of Experiments (DoE): Optimize parameters using factorial designs to identify critical variables.
- In-situ monitoring: Techniques like HPLC or FTIR can track intermediate formation and reaction progress.
- Reproducibility protocols: Strict control of anhydrous conditions and reagent purity minimizes batch-to-batch variability .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR: H and C NMR confirm the benzoxazine core and carbohydrazide substituents.
- IR: Stretching frequencies for N-H (3200–3300 cm) and C=O (1650–1700 cm) validate functional groups.
- Mass spectrometry: High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods resolve contradictions in crystallographic data for benzoxazine derivatives?
Answer:
Conflicting crystallographic data (e.g., bond lengths, torsion angles) may arise from polymorphism or measurement errors. Solutions include:
- DFT calculations: Compare experimental vs. computed lattice energies to identify stable conformers.
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing differences.
- Rietveld refinement: Re-analyze powder XRD data to validate single-crystal results .
Basic: How is the biological activity of this compound evaluated in preclinical studies?
Answer:
- In vitro assays: Test against enzyme targets (e.g., kinases, proteases) or cell lines to measure IC values.
- ADMET profiling: Assess solubility, metabolic stability, and cytotoxicity using hepatocyte models or Caco-2 cells.
- Docking studies: Preliminary molecular docking predicts binding affinity to biological targets .
Advanced: What strategies address conflicting bioactivity data across different research groups?
Answer:
Contradictions may stem from assay conditions (e.g., pH, serum content) or compound purity. Mitigation strategies:
- Standardized protocols: Use validated assays (e.g., NIH/NCATS guidelines) and reference controls.
- Orthogonal validation: Confirm results with complementary techniques (e.g., SPR for binding affinity, functional assays for efficacy).
- Meta-analysis: Pool data from multiple studies to identify trends, adjusting for variables like solvent/DMSO concentration .
Basic: What are the key reactivity patterns of the carbohydrazide moiety in this compound?
Answer:
The carbohydrazide group (-CONHNH) undergoes:
- Condensation reactions: Forms hydrazones with aldehydes/ketones.
- Oxidation: Generates azides or nitriles under strong oxidizing conditions.
- Complexation: Binds metal ions (e.g., Cu, Fe) for catalytic or sensing applications .
Advanced: How can computational modeling predict the stability of hydrazide-derived intermediates?
Answer:
- Molecular dynamics (MD): Simulate thermal stability by analyzing bond dissociation energies.
- QSPR models: Correlate substituent electronic effects (Hammett constants) with hydrolysis rates.
- Transition state analysis: Identify degradation pathways using DFT-based NEB (Nudged Elastic Band) methods .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particles.
- Waste disposal: Neutralize hydrazide residues with dilute HCl before disposal .
Advanced: How can in silico tools predict the toxicological profile of this compound?
Answer:
- ADMET predictors: Tools like ProTox-II or Derek Nexus assess mutagenicity, hepatotoxicity, and LD.
- Metabolite prediction: Use GLORY or Meteor software to identify reactive metabolites (e.g., hydrazine derivatives).
- Read-across models: Compare with structurally similar compounds in the EPA DSSTox database .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
